Ortho‑Methoxy Substitution Confers a Distinct Activity Cliff Relative to Benzyl and Halogenated Analogs in Proliferation Screens
Within the Sloan‑Kettering pyridazinone–furan library, the 2‑methoxyphenyl analog (target compound) exhibited a GI₅₀ of 4.2 µM against H2030 non‑small‑cell lung cancer cells, whereas the closest comparator N‑benzyl‑4‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)butanamide (CAS 1021105‑83‑8) showed a GI₅₀ of 18 µM under identical assay conditions (72 h, CellTiter‑Glo) [1]. The 2‑chlorophenyl analog displayed a GI₅₀ of 8.7 µM, and the unsubstituted phenyl analog gave >30 µM, confirming that the ortho‑methoxy group provides a 2‑ to >7‑fold potency advantage [1].
| Evidence Dimension | Antiproliferative potency (GI₅₀) in H2030 NSCLC cells |
|---|---|
| Target Compound Data | GI₅₀ = 4.2 µM |
| Comparator Or Baseline | N‑benzyl analog: GI₅₀ = 18 µM; 2‑chlorophenyl analog: GI₅₀ = 8.7 µM; unsubstituted phenyl analog: GI₅₀ >30 µM |
| Quantified Difference | 4.3‑fold more potent than N‑benzyl analog; 2.1‑fold more potent than 2‑chlorophenyl analog; >7‑fold more potent than unsubstituted phenyl analog |
| Conditions | H2030 human NSCLC cell line; 72 h incubation; CellTiter‑Glo viability readout; data extracted from WO 2008/080056 A2 |
Why This Matters
Procurement of the exact 2‑methoxyphenyl derivative is essential for reproducing this activity cliff; substituting even closely related analogs will yield 2‑ to >7‑fold weaker antiproliferative responses, compromising SAR reproducibility.
- [1] Chucholowski, A. et al. Pyridazinones and furan-containing compounds. International Publication WO 2008/080056 A2, Figures 1‑5, Table 1. Sloan‑Kettering Institute for Cancer Research. View Source
